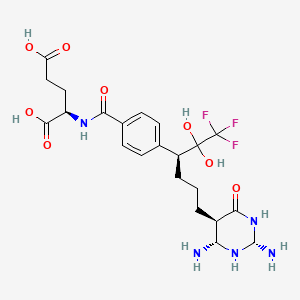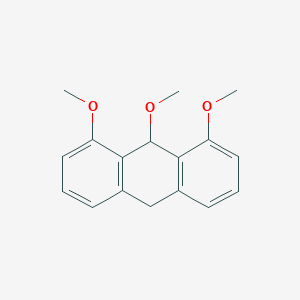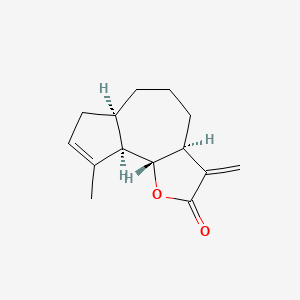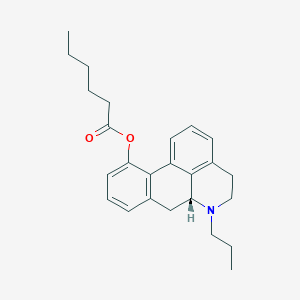
10-CF3C(OH)2-Ddacthf
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is notable for its unique structure, which includes a trifluoromethyl group and a dihydroxy functionality, making it a subject of interest in various scientific research fields.
準備方法
The synthesis of 10-CF3C(OH)2-DDACTHF involves multiple steps, starting from the appropriate precursorsThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and consistency.
化学反応の分析
10-CF3C(OH)2-DDACTHF undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the trifluoromethyl group or the dihydroxy functionality.
科学的研究の応用
10-CF3C(OH)2-DDACTHF has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of certain types of cancer . The compound’s unique structure allows it to interact with specific molecular targets, making it a valuable tool in drug discovery and development. Additionally, its industrial applications include its use as a precursor in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 10-CF3C(OH)2-DDACTHF involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s trifluoromethyl group and dihydroxy functionality play crucial roles in these interactions, influencing the compound’s binding affinity and specificity . The pathways involved in its mechanism of action include inhibition of certain enzymes and modulation of receptor activity, leading to the desired therapeutic effects.
類似化合物との比較
10-CF3C(OH)2-DDACTHF can be compared with other similar compounds, such as 10-trifluoroacetyl-5,10-dideaza-acyclic-5,6,7,8-tetrahydrofolic acid and its derivatives . These compounds share structural similarities but differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and dihydroxy functionality, which imparts distinct chemical and biological properties. Other similar compounds include various derivatives of tetrahydrofolic acid, each with unique modifications that influence their reactivity and applications.
特性
分子式 |
C22H30F3N5O8 |
|---|---|
分子量 |
549.5 g/mol |
IUPAC名 |
(2R)-2-[[4-[(3S)-6-[(2R,4S,5R)-2,4-diamino-6-oxo-1,3-diazinan-5-yl]-1,1,1-trifluoro-2,2-dihydroxyhexan-3-yl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C22H30F3N5O8/c23-22(24,25)21(37,38)13(3-1-2-12-16(26)29-20(27)30-18(12)34)10-4-6-11(7-5-10)17(33)28-14(19(35)36)8-9-15(31)32/h4-7,12-14,16,20,29,37-38H,1-3,8-9,26-27H2,(H,28,33)(H,30,34)(H,31,32)(H,35,36)/t12-,13+,14-,16+,20-/m1/s1 |
InChIキー |
KOLDLUFBEMUZIM-WUAYEBGVSA-N |
異性体SMILES |
C1=CC(=CC=C1[C@H](CCC[C@@H]2[C@H](N[C@H](NC2=O)N)N)C(C(F)(F)F)(O)O)C(=O)N[C@H](CCC(=O)O)C(=O)O |
正規SMILES |
C1=CC(=CC=C1C(CCCC2C(NC(NC2=O)N)N)C(C(F)(F)F)(O)O)C(=O)NC(CCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(Octylamino)-1-phosphono-ethyl]phosphonic acid](/img/structure/B10839858.png)
![[2-(Hexylamino)ethane-1,1-Diyl]bis(Phosphonic Acid)](/img/structure/B10839866.png)

![1-[(Z)-4-trityloxy-2-butenyl]uracil](/img/structure/B10839874.png)
![1-[3-(3-Biphenyl)-(1,2,4-triazol-4-yl)]-3-phenol](/img/structure/B10839897.png)

![1-[3-(4-Biphenyl)-(1,2,4-triazol-4-yl)]-3-phenol](/img/structure/B10839910.png)
![1-[4-Hydroxy-3-(tritylaminomethyl)butyl]uracil](/img/structure/B10839920.png)



![1-[Bis(4-iodophenyl)methyl]-3-(4-bromophenyl)urea](/img/structure/B10839939.png)
![1-[Bis(4-chlorophenyl)methyl]-3-(4-chlorophenyl)-](/img/structure/B10839941.png)
![11-methyl-6,11-dihydro-5H-benzo[a]carbazol-9-ol](/img/structure/B10839947.png)